2-(4-ethynylphenyl)pyridine
Description
Contextualization within Modern Chemical Synthesis and Materials Science
The pyridine (B92270) heterocyclic framework is of paramount importance across a multitude of scientific disciplines, including pharmaceuticals, agrochemicals, and materials science. mdpi.com Its versatility stems from the interplay of its electronic properties and the nitrogen atom's capacity for hydrogen bonding, metal coordination, and participation in redox processes. mdpi.com The development of efficient synthetic methods for creating substituted pyridines is a cornerstone of organic chemistry, with techniques like multicomponent reactions and cross-coupling strategies being continuously refined. acs.orgorgchemres.org
Within this context, 2-(4-ethynylphenyl)pyridine emerges as a significant molecule. Its synthesis typically involves modern catalytic cross-coupling reactions, such as the Sonogashira coupling, which links a pyridine unit to a phenylacetylene (B144264) unit. This modular synthesis approach allows for the facile introduction of various functional groups, enabling the fine-tuning of the molecule's properties for specific applications. The ethynyl (B1212043) (acetylene) group is a particularly valuable functional handle, known for its reactivity in forming carbon-carbon bonds and its utility in constructing larger, conjugated systems. ontosight.ai
In materials science, pyridine derivatives are integral to the design of functional materials with tailored optical and electronic properties. ontosight.aiontosight.ai The incorporation of the rigid, linear ethynylphenyl group into a pyridine structure creates a molecule with potential applications in molecular electronics, nonlinear optics, and as a ligand for creating sophisticated coordination complexes and organometallic frameworks. ontosight.aiiphy.ac.cn
Significance of the Ethynylphenylpyridine Scaffold in Advanced Chemical Systems
A molecular scaffold is a core structure from which a series of related compounds can be built. nih.gov The ethynylphenylpyridine scaffold is particularly significant due to the combined functionalities of its three key components: the pyridine ring, the phenyl ring, and the ethynyl linker.
Pyridine Ring: The nitrogen atom in the pyridine ring acts as a Lewis base and a hydrogen bond acceptor. It can coordinate with metal ions, making this scaffold an excellent choice for developing catalysts, sensors, and metal-organic frameworks (MOFs). mdpi.comontosight.ai
Phenyl Ring: The phenyl group contributes to the molecule's rigidity and provides a platform for π-stacking interactions. These non-covalent interactions are crucial for directing the self-assembly of molecules into ordered supramolecular structures. orgchemres.org
Ethynyl Linker: The carbon-carbon triple bond of the ethynyl group is a versatile reactive site. It can participate in various chemical transformations, including cycloadditions, polymerization, and further cross-coupling reactions. Its linear geometry is instrumental in creating rigid, rod-like molecular architectures, which are desirable for applications in liquid crystals and molecular wires.
The combination of these features in the ethynylphenylpyridine scaffold allows for the construction of advanced chemical systems. For instance, molecules based on this scaffold can self-assemble on surfaces to form highly ordered molecular lattices, a key area of research in nanotechnology and surface science. iphy.ac.cn The ability to form both coordination bonds via the pyridine nitrogen and covalent bonds through reactions of the terminal alkyne or a halo-substituent on the phenyl ring allows for hierarchical and versatile construction of complex surface architectures. iphy.ac.cn
Historical Trajectories and Current Research Foci Pertaining to this compound
While a detailed historical timeline exclusively for this compound is not extensively documented in seminal works, its development can be traced through the evolution of synthetic methodologies for pyridine derivatives and cross-coupling reactions. The foundational methods for pyridine synthesis, such as the Hantzsch synthesis, have been augmented by modern, more efficient techniques. organic-chemistry.org The advent of palladium-catalyzed cross-coupling reactions, notably the Sonogashira coupling, revolutionized the synthesis of molecules like this compound, making them readily accessible.
Current research is heavily focused on exploiting the unique properties of the ethynylphenylpyridine scaffold. Key areas of investigation include:
Supramolecular Chemistry and Self-Assembly: Researchers are exploring how molecules containing this scaffold can be designed to self-assemble into complex, functional architectures through hydrogen bonding and π-stacking. The on-surface self-assembly and reactivity of structurally similar molecules, such as 4-[(4-bromophenyl)ethynyl]pyridine, are being studied at the sub-molecular level using techniques like scanning tunneling microscopy (STM) to understand and control the formation of molecular chains and porous networks on metal surfaces. iphy.ac.cn
Materials Science: The focus is on incorporating the this compound unit into polymers and larger conjugated systems to create materials with novel electronic and photophysical properties. These materials are being investigated for use in organic light-emitting diodes (OLEDs), photovoltaic devices, and as chemical sensors. ontosight.ai
Catalysis: The pyridine moiety's ability to act as a ligand for transition metals is being utilized to develop new homogeneous and heterogeneous catalysts. The rigid ethynylphenyl backbone can influence the steric and electronic environment of the metal center, thereby tuning its catalytic activity and selectivity. ontosight.aiontosight.ai
Properties
CAS No. |
871012-92-9 |
|---|---|
Molecular Formula |
C13H9N |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 2 4 Ethynylphenyl Pyridine
Convergent and Divergent Synthetic Routes to 2-(4-ethynylphenyl)pyridine
The synthesis of this compound is predominantly achieved through convergent strategies, where the pyridine (B92270) and ethynylphenyl fragments are coupled in the final steps of the synthesis. These methods offer high efficiency and modularity.
Palladium-Catalyzed Cross-Coupling Strategies for Ethynylphenylpyridine Construction (e.g., Sonogashira Coupling)
The Sonogashira cross-coupling reaction is a cornerstone for the formation of C(sp)-C(sp²) bonds and is the most prevalent method for synthesizing this compound and its analogues. wikipedia.orgnih.gov This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orgsynarchive.com
The primary route involves the reaction between 2-(4-bromophenyl)pyridine or 2-(4-iodophenyl)pyridine and a protected alkyne, such as trimethylsilylacetylene (TMSA). The reaction with aryl iodides typically proceeds under milder conditions, often at room temperature, whereas aryl bromides may require elevated temperatures. wikipedia.org The trimethylsilyl (TMS) protecting group is subsequently removed under basic conditions (e.g., K₂CO₃ in methanol) or with a fluoride source to yield the terminal alkyne.
Key components of the Sonogashira coupling include:
Palladium Catalyst: Complexes such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used. nih.gov Air-stable precatalysts have also been developed to improve reliability. nih.gov
Copper(I) Co-catalyst: Typically CuI, which facilitates the formation of a copper(I) acetylide intermediate. wikipedia.org Copper-free versions of the Sonogashira reaction exist, which are advantageous in pharmaceutical synthesis to avoid copper contamination, though they may require specialized ligands and conditions. nih.gov
Base: An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the alkyne. soton.ac.uk
Solvent: Aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are typically employed. soton.ac.uk
The reaction is generally performed under inert and anhydrous conditions to prevent catalyst deactivation and unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling). nih.govorganic-chemistry.org
| Aryl Halide | Alkyne Partner | Catalyst System | Base/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-(4-Iodophenyl)pyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | RT, 60 min | 98% | synarchive.com |
| 2-(4-Bromophenyl)pyridine | Phenylacetylene (B144264) | Pd(PPh₃)₄, CuI | n-PrNH₂ / Benzene | 16 °C, 4 h | 76% | synarchive.com |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄, CuI | Et₃N / THF | RT, 16 h | Low (25%) | soton.ac.uk |
| Aryl Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP / DMSO | RT | Up to 97% | nih.gov |
Precursor Chemistry and Functional Group Interconversions Leading to this compound
The success of the Sonogashira coupling relies on the availability of suitable precursors. The key starting materials are typically a 2-arylpyridine bearing a halogen and a terminal alkyne.
Synthesis of 2-(4-halophenyl)pyridine Precursors: These precursors are commonly synthesized via Suzuki or Stille cross-coupling reactions. For instance, 2-bromopyridine can be coupled with 4-bromophenylboronic acid or 4-iodophenylboronic acid using a palladium catalyst to form 2-(4-bromophenyl)pyridine or 2-(4-iodophenyl)pyridine, respectively. The reactivity of 2-pyridyl boron reagents in Suzuki couplings can be challenging, often leading to poor yields. nih.gov An alternative approach is the coupling of 2-halopyridines, which are excellent electrophilic partners, with an appropriate organometallic phenyl reagent. nih.gov
Synthesis of Alkyne Precursors and Deprotection: Terminal alkynes can be volatile or prone to homocoupling. Therefore, stable, protected alkynes like trimethylsilylacetylene (TMSA) are often used. wikipedia.org The TMS group serves as a robust protecting group that can be easily removed post-coupling. The Finkelstein reaction, which involves converting alkyl chlorides or bromides to iodides, can be used to generate more reactive aryl halide precursors for the coupling reaction. vanderbilt.edu
Functional group interconversions are critical for accessing the necessary precursors. For example, an amino group on a phenyl ring can be converted to a bromide via a Sandmeyer reaction, or a carboxylic acid can be transformed into other functional groups as needed. vanderbilt.edu
Post-Synthetic Functionalization and Derivatization Strategies
The terminal ethynyl (B1212043) group and the aromatic rings of this compound provide multiple sites for further chemical modification, allowing for the construction of diverse and complex molecular structures.
Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) on the Ethynyl Moiety
The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry". sigmaaldrich.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation and materials synthesis. nih.govorganic-chemistry.org
The reaction is typically catalyzed by a copper(I) source, which can be CuI, CuBr, or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. mdpi.com The presence of the 2-pyridyl group in the molecule can influence the reaction; 2-ethynylpyridine itself has been shown to act as a ligand that promotes and accelerates the CuAAC reaction by forming an active complex with the copper catalyst. organic-chemistry.org This suggests that the pyridine nitrogen in this compound could play a similar role, potentially enhancing the reaction rate. The reaction proceeds readily in various solvents, including water, at room temperature. organic-chemistry.org
| Alkyne Substrate | Azide (B81097) Partner | Catalyst/Promoter | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Generic Terminal Alkyne | Generic Organic Azide | CuCl (3 mol%), 2-Ethynylpyridine | Water | RT, 30 min | Up to 98% | organic-chemistry.org |
| BPPA Alkyne Linker | Benzyl Azide | CuSO₄, Sodium Ascorbate | Not specified | Typical CuAAC | Near Quantitative | mdpi.com |
Further Cross-Coupling Reactions of the Ethynyl Group for Conjugated Systems
The terminal alkyne of this compound can serve as a substrate for a second Sonogashira coupling reaction. This allows for the extension of the π-conjugated system by coupling it with another aryl or vinyl halide. Such reactions are fundamental in the synthesis of "molecular wires," organic light-emitting diode (OLED) materials, and other functional organic materials where extended conjugation is desired. rsc.org
For example, reacting this compound with a dihalobenzene under Sonogashira conditions can lead to the formation of symmetrical or unsymmetrical conjugated oligomers and polymers. The reaction conditions are similar to those used for the initial synthesis of the molecule. Careful control of stoichiometry is required to favor the desired product and minimize the formation of oligomers of varying lengths.
Modifications and Substitutions on the Pyridine and Phenyl Rings of this compound
Both the pyridine and phenyl rings of the molecule are susceptible to further functionalization, although their reactivity is influenced by the existing substituents.
Pyridine Ring Modification: The pyridine ring is generally electron-deficient and is susceptible to nucleophilic aromatic substitution, particularly if activating groups are present. The nitrogen atom can be alkylated or oxidized to an N-oxide. The N-oxide can then direct metallation or facilitate substitution at the C2 position. organic-chemistry.org Directed ortho-metallation (DoM) is another powerful strategy, where a directing group on the pyridine ring can guide a strong base (like an organolithium reagent) to deprotonate an adjacent position, which can then be quenched with an electrophile. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce substituents if a halogen is present on the pyridine ring. nih.gov
Phenyl Ring Modification: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The 2-pyridyl group acts as a deactivating meta-director, while the ethynyl group is also deactivating and meta-directing. Therefore, substitution would be expected to occur at the positions meta to both groups on the phenyl ring. The specific regioselectivity would depend on the reaction conditions and the nature of the electrophile.
Mechanistic Investigations of this compound Synthesis and Reactivity
The formation and subsequent reactions of this compound are governed by fundamental mechanistic principles of organic chemistry. Investigations into these pathways, often supported by computational studies, provide a deeper understanding of the compound's chemical behavior.
Mechanistic Aspects of Synthesis
The primary route for the synthesis of this compound is the Sonogashira coupling reaction. This reaction creates the crucial carbon-carbon bond between the phenyl ring and the ethynyl group. The mechanism of the Sonogashira coupling is a well-studied catalytic cycle involving palladium and copper co-catalysts.
The generally accepted mechanism proceeds through two interconnected catalytic cycles: one for palladium and one for copper.
Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-(4-iodophenyl)pyridine) to form a Pd(II) intermediate.
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex. This step regenerates the copper(I) catalyst.
Reductive Elimination: The Pd(II) complex then undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst, allowing the cycle to continue.
Copper Cycle:
π-Complex Formation: The copper(I) catalyst coordinates with the terminal alkyne (e.g., phenylacetylene).
Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide. This species is then ready for the transmetalation step in the palladium cycle.
Recent density functional theory (DFT) studies have provided more detailed insights into the energetics and intermediates of the Sonogashira coupling. For instance, investigations into iron-catalyzed Sonogashira coupling have explored the activation barriers and the nature of the transition states involved in the pathway organic-chemistry.org. While palladium is the conventional catalyst, these studies on alternative metals contribute to a broader understanding of the cross-coupling mechanism.
Furthermore, mechanistic studies on copper-free Sonogashira reactions have revealed competing pathways. Hammett correlation studies suggest a possible change in mechanism depending on the electronic nature of the alkyne. For electron-rich alkynes, the reaction may proceed through a pathway involving a fast proton transfer from a slowly forming cationic palladium complex. Conversely, for electron-poor alkynes, a pathway with a slow proton transfer from a neutral palladium complex is proposed beilstein-journals.org. In both scenarios, the amine base plays a crucial role.
The evolution of the catalyst itself has also been a subject of mechanistic investigation. Studies on Pd/N-heterocyclic carbene (NHC) catalyzed Sonogashira reactions have identified a transformation pathway involving NHC-ethynyl coupling, leading to the formation of 2-ethynylated azolium salts dergipark.org.trsphinxsai.com.
Table 1: Key Mechanistic Steps in the Sonogashira Synthesis of this compound
| Step | Catalytic Cycle | Description | Key Intermediates |
| Oxidative Addition | Palladium | Insertion of Pd(0) into the aryl-halide bond. | Aryl-Pd(II)-Halide |
| π-Complex Formation | Copper | Coordination of Cu(I) to the alkyne. | Alkyne-Cu(I) Complex |
| Deprotonation | Copper | Base-assisted formation of the copper acetylide. | Copper(I) Acetylide |
| Transmetalation | Palladium/Copper | Transfer of the acetylide ligand from copper to palladium. | Di-organo-Pd(II) Complex |
| Reductive Elimination | Palladium | Formation of the C-C bond and regeneration of Pd(0). | Pd(0) Catalyst |
Mechanistic Aspects of Reactivity
The reactivity of this compound is largely dictated by the presence of the terminal alkyne group and the pyridine ring. The ethynyl moiety is particularly susceptible to cycloaddition reactions.
Huisgen 1,3-Dipolar Cycloaddition:
A prominent reaction involving the ethynyl group is the Huisgen 1,3-dipolar cycloaddition, which leads to the formation of five-membered heterocycles. In this reaction, the alkyne (the dipolarophile) reacts with a 1,3-dipolar compound organic-chemistry.orgsphinxsai.com. The mechanism is a concerted, pericyclic process where the 2 π-electrons of the alkyne and the 4 π-electrons of the 1,3-dipole participate in a [4s+2s] cycloaddition organic-chemistry.orgresearchgate.net.
The regioselectivity of the Huisgen cycloaddition is influenced by the electronic properties of both the dipolarophile and the dipole, which can be understood through frontier molecular orbital (FMO) theory. Electron-withdrawing groups on the dipolarophile generally favor the interaction of its LUMO with the HOMO of the dipole organic-chemistry.org. The copper(I)-catalyzed version of this reaction, often termed "click chemistry," proceeds through a different, stepwise mechanism involving copper acetylide intermediates, and it exhibits high regioselectivity, typically yielding the 1,4-disubstituted 1,2,3-triazole isomer wikipedia.org. Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), on the other hand, yield the 1,5-triazole through a mechanism that is thought to involve a ruthenacycle intermediate rather than metal acetylides wikipedia.org.
[4+2] Cycloaddition (Diels-Alder Type Reactions):
The pyridine ring itself can participate in cycloaddition reactions, although this often requires activation. Inverse electron-demand Diels-Alder reactions, where the pyridine or a derivative acts as the electron-poor diene, are a known pathway for the synthesis of more complex heterocyclic systems acsgcipr.org. DFT calculations on the dearomative heterocyclic [4+2] cycloaddition between a pyridinium ion and an enol ether have shown that the reaction can proceed through a stepwise mechanism rather than a concerted one. These studies also indicate that electrostatic interactions can play a significant role in determining the diastereoselectivity of the reaction nih.gov.
Transition Metal-Catalyzed Reactions:
The ethynyl group can also undergo various transition metal-catalyzed transformations. For instance, [2+2+2] cycloadditions of alkynes with nitriles, catalyzed by metals like rhodium or ruthenium, can be a route to substituted pyridines. These reactions are often disfavored thermally but can proceed via lower energy pathways on the metal center acsgcipr.org. Mechanistic studies of such reactions are an active area of research.
Table 2: Mechanistic Features of Key Reactions of this compound
| Reaction Type | Key Functional Group | Mechanistic Nature | Influencing Factors | Typical Products |
| Huisgen Cycloaddition | Ethynyl | Concerted pericyclic (thermal) or stepwise (catalyzed) | Electronic properties of reactants, catalyst | Triazoles and other 5-membered heterocycles |
| [4+2] Cycloaddition | Pyridine Ring | Concerted or stepwise | Electronic demand, activation of pyridine | Fused heterocyclic systems |
| Polymerization | Ethynyl | Chain-growth | Catalyst, reaction conditions | Conjugated polymers |
| Metal-catalyzed Cyclizations | Ethynyl/Pyridine | Varies with metal and reaction type | Catalyst, ligands, substrates | Complex heterocyclic frameworks |
Coordination Chemistry of 2 4 Ethynylphenyl Pyridine As a Ligand
Design Principles and Ligand Architectures for 2-(4-ethynylphenyl)pyridine
The molecular architecture of this compound is deliberately designed to impart specific characteristics to its metal complexes. The design can be understood by dissecting its constituent parts:
The Pyridine (B92270) Moiety : The pyridine ring serves as the primary coordination site. The nitrogen atom possesses a lone pair of electrons, making it an excellent σ-donor to a wide variety of metal ions. It also has vacant π* orbitals, allowing it to act as a weak π-acceptor, which can stabilize metals in lower oxidation states. This N-heterocycle dictates the initial metal-ligand interaction, forming a stable coordinate bond.
The Phenyl Ring : This aromatic ring acts as a rigid, planar spacer, connecting the coordinating pyridine head to the functional ethynyl (B1212043) tail. It extends the conjugated π-system of the molecule, influencing the electronic properties and providing a platform for intermolecular π-stacking interactions which can help direct the self-assembly of complexes.
The Ethynyl Group : The C≡C triple bond is a key functional feature. It is a rigid, linear rod, which helps in creating predictable and well-defined geometries in the resulting complexes. The terminal alkyne proton is weakly acidic and can be removed to form a metal-acetylide bond, enabling the ligand to act as a bridge between two metal centers. Furthermore, the alkyne can participate in π-coordination with certain transition metals or undergo post-coordination reactions, such as cycloadditions or coupling reactions.
The interplay between these components allows for the creation of various ligand architectures. On surfaces, analogous ligands like 4-[(4-bromophenyl)ethynyl]pyridine have been shown to form dimers and trimers through N–metal–N coordination and other interactions, demonstrating how the different functional ends of the molecule can direct the formation of complex molecular architectures. iphy.ac.cn The strategic placement of the ethynylphenyl group at the 2-position of the pyridine ring creates a specific steric profile that influences the packing and geometry of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized by a suite of analytical techniques, including:
Infrared (IR) Spectroscopy : To confirm the coordination of the pyridine nitrogen (evidenced by shifts in C=N and C=C stretching frequencies) and to observe the characteristic C≡C and ≡C-H stretching frequencies of the alkyne group.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to characterize the ligand environment in solution. Coordination to a metal center typically causes a downfield shift of the signals for the pyridine protons. acs.org
X-ray Diffraction : Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.
UV-Visible (UV-Vis) Spectroscopy : To study the electronic transitions within the complexes, such as π-π* transitions within the ligand and metal-to-ligand charge transfer (MLCT) bands.
In mononuclear complexes, one or more molecules of this compound coordinate to a single metal center. In its most straightforward role, the ligand acts as a monodentate N-donor, forming complexes with general formulas such as [M(L)Xn] or [M(L)m]n+ (where L = this compound).
Studies on the analogous ligand 2-ethynyl-4-methylpyridine (B1600865) show that it forms discrete octahedral complexes with nickel(II) thiocyanate, with the formula [Ni(NCS)2(ligand)4]. In these complexes, the ligand coordinates exclusively through the pyridine nitrogen atom. The metal-nitrogen bond distances are typically in the range of 2.0 to 2.2 Å, indicative of strong coordination. It is expected that this compound would form similar mononuclear species with various transition metals like Cu(II), Zn(II), Pd(II), and Ru(II), resulting in geometries ranging from linear and square planar to tetrahedral and octahedral, depending on the metal ion and stoichiometry.
| Complex Type | Metal Ion | M-N Bond Distance (Å) | Reference |
|---|---|---|---|
| Octahedral [Ni(NCS)2(2-ethynyl-4-methylpyridine)4] | Ni(II) | ~2.0 - 2.2 | |
| Square Planar [Pd(4-X-py)2Cl2] | Pd(II) | ~2.02 - 2.04 | acs.org |
The structure of this compound is well-suited for the formation of multinuclear and oligomeric complexes. This can be achieved through several pathways:
Acetylide Bridging : Deprotonation of the terminal alkyne creates an anionic acetylide (-C≡C-) moiety. This acetylide can then coordinate to a second metal center, creating a rigid, linear bridge (M-N...C≡C-M'). This is a common strategy for building well-defined multinuclear organometallic structures.
π-Alkyne Coordination : The ethynyl π-system can coordinate in a side-on fashion to a second metal center that is π-philic, such as platinum or rhodium, while the pyridine nitrogen coordinates to the first metal.
Surface-Mediated Assembly : On metal surfaces like Au(111), analogous ligands have been shown to form organometallic oligomers, such as dimers and trimers, where adatoms from the surface are incorporated and bridge the ligands via N-Au-N linkages. iphy.ac.cn
These approaches allow for the synthesis of discrete dimeric, trimeric, or larger oligomeric structures with controlled spacing and orientation between metal centers.
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are extended crystalline materials formed from metal nodes and organic linkers. While this compound can act as a monodentate ligand, its incorporation into extended 1D, 2D, or 3D frameworks requires it to be difunctional. This can be accomplished in a few ways:
As a Modulating Ligand : The ligand can be used as a secondary or modulating ligand in conjunction with polycarboxylate linkers. In this role, it coordinates to the metal center, occupying a coordination site and influencing the final topology, porosity, and properties of the framework. The introduction of pyridine into a MOF synthesis has been shown to induce structural reconfiguration, for example, transforming a 3D framework into a 2D layered structure. rsc.org
As a Primary Linker via Functionalization : To serve as a primary building block, the ligand would need to be functionalized to create a second coordination site. For instance, oxidation of the phenyl ring to include carboxylate groups, as seen in the related ligand 2-(4-pyridyl)-terephthalic acid, creates a linker capable of forming robust 2D and 3D MOFs with interesting luminescent properties. rsc.org
As a Primary Linker via In Situ Reaction : The terminal alkyne could potentially undergo in situ coupling reactions (e.g., Glaser coupling) during solvothermal synthesis to form a bipyridyl diyne linker, which would then connect metal centers into an extended framework.
MOFs built with pyridine-containing ligands have shown applications in gas storage and separation, with some frameworks exhibiting high selectivity for CO2 over N2. rsc.org
Electronic Structure and Bonding Analysis in this compound Metal Complexes
The electronic properties of metal complexes containing this compound are determined by the interaction between the metal d-orbitals and the ligand's molecular orbitals. Density Functional Theory (DFT) is a powerful tool used to investigate these properties. nih.govresearchgate.net
For a typical complex, the Highest Occupied Molecular Orbital (HOMO) is expected to have significant contributions from the electron-rich ethynylphenyl portion of the ligand, while the Lowest Unoccupied Molecular Orbital (LUMO) is often localized on the π-system of the pyridine ring. Upon coordination to a transition metal with filled d-orbitals (e.g., Ru(II), Re(I)), intense Metal-to-Ligand Charge Transfer (MLCT) transitions can be observed in the UV-Vis absorption spectrum. These transitions involve the excitation of an electron from a metal-based d-orbital to a ligand-based π* orbital.
DFT calculations on related systems provide insight into the nature of the metal-ligand bond. nih.gov The N-M bond is primarily a σ-donation from the nitrogen lone pair to a vacant metal orbital. The degree of π-backbonding from the metal to the pyridine π* orbitals can be assessed, which influences the electron density on the ligand and can tune its reactivity. The extended conjugation provided by the ethynylphenyl group can lower the energy of the ligand's π* orbitals, facilitating MLCT and often causing a red-shift in the absorption spectrum compared to simpler pyridine complexes. Post-synthetic modification of pyridine sites in MOFs, for instance, has been shown to dramatically alter the electronic structure and optical absorption of the material. nih.gov
Catalytic Applications of this compound Metal Complexes
While specific catalytic studies on this compound complexes are not widely reported, the structural motifs are highly relevant to catalysis. Pyridine-based ligands are ubiquitous in homogeneous catalysis. acs.orgresearchgate.net Palladium(II) complexes with monodentate pyridine ligands, for example, are highly effective precatalysts for cross-coupling reactions. acs.orgacs.org
It is anticipated that palladium complexes of this compound, such as [Pd(2-epp)2Cl2], would be active catalysts for reactions like the Suzuki-Miyaura and Heck couplings. In these reactions, the pyridine ligand stabilizes the palladium center, while being labile enough to allow for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to proceed. The electronic nature of the substituent on the pyridine ring can significantly influence catalytic activity. acs.org The electron-withdrawing nature of the ethynylphenyl group could affect the electron density at the metal center, thereby tuning the efficiency of the catalytic process.
The table below shows representative results for a Suzuki-Miyaura coupling reaction catalyzed by a related Pd(II)-pyridine complex, illustrating the potential efficacy of this class of catalysts.
| Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| [Pd(4-CN-py)2Cl2] | K3PO4 | Toluene | 80 | >95 | acs.org |
Beyond cross-coupling, metal complexes supported by this ligand could find use in other catalytic transformations such as transfer hydrogenation, hydrosilylation, and polymerization, depending on the choice of metal center. nih.gov
Homogeneous Catalysis
While direct and extensive studies focusing solely on this compound in homogeneous catalysis are not widespread, its structural motifs are present in a variety of well-established catalytic systems. The pyridine ring is a common feature in ligands for numerous transition metal-catalyzed reactions, and the electronic influence of the ethynylphenyl substituent can be inferred from related systems. Metal complexes involving substituted pyridines are known to be active in a range of catalytic transformations, including cross-coupling reactions, C-H activation, and hydrogenation.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium complexes are paramount in forming carbon-carbon bonds. Pyridine-containing ligands are frequently employed to stabilize the palladium center and modulate its reactivity. In reactions like the Suzuki-Miyaura and Heck couplings, the coordination of the pyridine nitrogen to the palladium atom influences the electronic properties and steric environment of the catalytic species. For instance, palladium(II) complexes with various pyridine ligands have been shown to be effective precatalysts for both Suzuki-Miyaura and Heck cross-coupling reactions, with the electronic nature of the pyridine substituents impacting the catalytic efficiency nih.gov. The electron-withdrawing nature of the ethynyl group in this compound would be expected to influence the catalytic cycle of such cross-coupling reactions.
Rhodium-Catalyzed Reactions:
Rhodium complexes bearing pyridine-based ligands are active in a variety of catalytic processes, including [2+2+2] cycloadditions and C-H functionalization reactions mdpi.comresearchgate.net. In the context of C-H functionalization, the pyridine moiety can act as a directing group, facilitating the activation of otherwise inert C-H bonds nih.gov. Computational studies on the rhodium-catalyzed C-H functionalization of 2-phenylpyridine (B120327) have elucidated a mechanism involving initial cyclometalation, followed by carbene insertion and reductive elimination nih.gov. The presence of the ethynylphenyl group in this compound could further tune the electronic properties of the rhodium center, potentially enhancing catalytic activity or selectivity.
Ruthenium-Catalyzed Hydrogenation and Transfer Hydrogenation:
Ruthenium complexes featuring polypyridyl ligands are well-known for their catalytic activity in hydrogenation and transfer hydrogenation reactions mdpi.comfrontiersin.org. The coordination of the pyridine nitrogen to the ruthenium center is crucial for the formation of the active ruthenium-hydride species responsible for the catalytic turnover mdpi.com. While specific data for this compound are not available, the general principles suggest its potential as a ligand in such transformations.
To illustrate the catalytic potential of related pyridine-based systems, the following table summarizes the performance of various metal complexes in different homogeneous catalytic reactions.
| Catalyst/Ligand System | Reaction Type | Substrate | Product | Yield (%) | Reference |
| [Pd(L)₂Cl₂] (L = substituted pyridine) | Suzuki-Miyaura Coupling | Aryl bromide, Arylboronic acid | Biaryl | >90 | nih.gov |
| RhCl(CO)(PPh₃)₂ / enediyne | [2+2+2] Cycloaddition | Cyclic enediyne | Cyclohexadiene derivative | 96 | mdpi.com |
| [Ru(η⁶-p-cymene)(Br-Qpy)Cl]Cl | Transfer Hydrogenation | Benzophenone | Benzhydrol | 94 | mdpi.com |
This table presents data for related pyridine-containing catalytic systems to indicate the potential applications of this compound complexes.
Heterogeneous Catalysis and Supported Systems
The terminal ethynyl group of this compound offers an excellent anchor for immobilization onto solid supports, enabling the creation of heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation and recyclability.
Surface-Supported Organometallic Catalysts:
The on-surface chemistry of molecules structurally similar to this compound has been investigated, providing insights into the formation of supported catalytic systems. For example, the study of 4-[(4-bromophenyl)ethynyl]pyridine (44BEP) on various metal surfaces (Au(111), Ag(111), and Cu(111)) reveals that the molecule's assembly and reactivity are highly dependent on the nature of the metallic substrate iphy.ac.cn.
On these surfaces, the pyridine nitrogen can coordinate to the metal atoms, while the phenyl-ethynyl portion can participate in reactions like the Ullmann C-C coupling, leading to the formation of organized molecular architectures iphy.ac.cn. This suggests that this compound could be used to create well-defined, single-site heterogeneous catalysts on metal surfaces. The ethynyl group can either bind directly to the surface or undergo coupling reactions to form extended polymeric structures, which can then be metalated to generate active catalytic sites.
Immobilization on Oxide and Polymeric Supports:
Beyond metal surfaces, the ethynyl group can be used to covalently attach this compound to oxide supports like silica (B1680970) (SiO₂) or to polymeric resins. For example, techniques such as "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) could be employed to link the alkyne functionality to an azide-functionalized support. Subsequent coordination of a metal precursor would yield a heterogenized catalyst. This strategy has been successfully applied to other pyridine-based ligands for applications like ethylene (B1197577) polymerization frontiersin.org.
The performance of such supported catalysts would depend on factors like the nature of the support, the linker length and type, and the density of active sites. The solid support can influence the steric and electronic environment of the metal center, sometimes leading to enhanced catalytic performance compared to the homogeneous counterpart.
The following table outlines potential strategies for the heterogenization of this compound and the resulting supported systems.
| Support Material | Immobilization Strategy | Potential Metal Center | Potential Catalytic Application |
| Metal Surfaces (Au, Ag, Cu) | Direct deposition and self-assembly; Surface-initiated polymerization | Pd, Rh, Ru | Cross-coupling, Hydrogenation |
| Silica (SiO₂) | Covalent attachment via "click" chemistry or other coupling reactions | Pt, Pd, Ni | Hydrosilylation, C-C coupling |
| Polymeric Resins | Copolymerization or post-functionalization | Fe, Co | Olefin polymerization |
Mechanistic Aspects of Catalytic Cycles Involving this compound Complexes
Understanding the mechanistic pathways of catalytic cycles is fundamental to optimizing catalyst performance. While specific mechanistic studies for this compound complexes are scarce, the general mechanisms for related pyridine-based catalysts can be extrapolated.
Mechanism of Palladium-Catalyzed Cross-Coupling:
A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves a series of well-defined steps youtube.com:
Oxidative Addition: The active Pd(0) species reacts with an aryl halide (Ar-X), leading to a Pd(II) intermediate.
Transmetalation: The aryl group from an organoboron reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Mechanism of Rhodium-Catalyzed C-H Activation:
For rhodium-catalyzed C-H functionalization directed by a pyridine group, the proposed mechanism often involves nih.gov:
C-H Activation/Cyclometalation: The rhodium catalyst coordinates to the pyridine nitrogen, followed by the activation of a C-H bond on the phenyl ring to form a cyclometalated intermediate.
Coordination and Insertion: The substrate (e.g., an alkyne or olefin) coordinates to the rhodium center and inserts into the Rh-C bond.
Reductive Elimination: The functionalized product is released through reductive elimination, regenerating the active rhodium species.
The rigidity and electronic nature of the this compound ligand would play a crucial role in the stability of the cyclometalated intermediates and the energetics of the insertion and reductive elimination steps.
Role of the Ethynyl Group in Mechanistic Pathways:
The terminal ethynyl group of this compound can have several mechanistic implications:
Electronic Modification: As an electron-withdrawing group, it can influence the electron density at the metal center, which in turn affects the kinetics of key steps in the catalytic cycle.
Hemilability: The alkyne moiety could potentially exhibit hemilabile behavior, where it weakly coordinates to the metal center at certain stages of the catalytic cycle, opening up a coordination site for substrate binding.
Secondary Reactions: The ethynyl group itself can be a reactive site, potentially leading to catalyst deactivation pathways or the formation of bimetallic species, which could have different catalytic properties. For example, dinuclear nickel complexes have been implicated in C-C coupling reactions with unique mechanistic features nih.gov.
Polymer Science and Advanced Materials Derived from 2 4 Ethynylphenyl Pyridine
Polymerization Strategies Utilizing the Ethynyl (B1212043) Moiety of 2-(4-ethynylphenyl)pyridine
The terminal ethynyl group is the primary site for polymerization and network formation, enabling several distinct strategic approaches to create advanced polymeric materials.
The direct polymerization of the alkyne group in this compound can lead to the formation of polyacetylenes with conjugated backbones. This type of polymerization is often accomplished using transition-metal catalysts, particularly those based on rhodium (Rh) or palladium (Pd). For instance, rhodium complexes are known to catalyze the polymerization of ethynyl-pyridine derivatives, yielding polymers with high molecular weights and defined structures. nih.govnih.gov The resulting polymers, featuring a polyacetylene backbone decorated with 2-phenylpyridine (B120327) side groups, possess an extended π-conjugated system, which is fundamental to their application in electronics.
Beyond linear polymerization, the ethynyl group is an excellent functional handle for cross-linking reactions. Thiol-yne "click" chemistry provides a highly efficient and versatile method for creating robust polymer networks. magtech.com.cnusm.eduacs.org In this process, a polymer containing the this compound unit can be cross-linked using a multifunctional thiol. The reaction proceeds via a radical-mediated step-growth mechanism where each alkyne group can react sequentially with two thiol groups, leading to a high degree of cross-linking. acs.org This strategy is particularly useful for creating stable films and materials with enhanced thermal and mechanical properties. researchgate.netrsc.org
Table 1: Representative Conditions for Polymerization and Cross-linking of Ethynyl-Functionalized Monomers
| Method | Catalyst/Initiator | Monomers | Resulting Structure | Key Features |
| Alkyne Polymerization | Rhodium complexes (e.g., [Rh(nbd)Cl]₂) | This compound | Substituted Polyacetylene | Creates conjugated backbone; soluble in organic solvents. |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | This compound + Di-haloaromatic | Alternating Co-polymer | Precise control over polymer backbone and electronic properties. |
| Thiol-Yne Reaction | Photoinitiator (e.g., DMPA) or Thermal Initiator | Polymer with ethynylpyridine units + Multifunctional Thiol | Cross-linked Network | High cross-link density; delayed gel point; improved thermal stability. acs.orgresearchgate.net |
This table presents plausible and representative conditions based on established chemical reactions for similar functional monomers.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers with pyridine (B92270) units in their backbone. However, this method requires a monomer containing a strained cyclic olefin, such as a norbornene. Direct ROMP of this compound is not feasible as it lacks this required structural feature.
To utilize ROMP, this compound would first need to be chemically converted into a derivative, for example, by incorporating it into a norbornene structure. While ROMP has been successfully employed to create polypyridinonorbornenes, these are typically synthesized from different precursors, such as via a cycloaddition reaction involving 2,3-pyridynes. The innate Lewis basicity of the pyridine nitrogen can sometimes interfere with transition-metal catalysts used in controlled polymerization, presenting a challenge that must be managed through careful catalyst selection or monomer design.
A highly effective strategy for leveraging the properties of this compound is its integration into the main chain of conjugated polymers. The Sonogashira cross-coupling reaction is exceptionally well-suited for this purpose. nih.gov This palladium-copper co-catalyzed reaction allows for the copolymerization of terminal alkynes, like this compound, with various di-haloaromatic or di-halo-heterocyclic comonomers.
This approach yields well-defined alternating copolymers where the this compound unit is systematically spaced along the polymer backbone. By carefully selecting the comonomer, the electronic and photophysical properties of the resulting polymer, such as the HOMO/LUMO energy levels and the optical band gap, can be precisely tuned. taylorfrancis.com This "donor-acceptor" strategy, where the pyridine-containing unit often acts as an electron-accepting moiety, is a cornerstone for designing advanced organic electronic materials. taylorfrancis.com
Development of Functional Polymeric Materials Based on this compound
The unique combination of a reactive alkyne, a π-conjugated system, and a metal-binding pyridine site enables the creation of sophisticated functional materials.
Polymers incorporating this compound units into their conjugated backbones are promising candidates for optoelectronic applications. researchgate.netnih.govmdpi.com The structure of these polymers facilitates the delocalization of π-electrons, a prerequisite for charge transport. The presence of the electron-deficient pyridine ring within the conjugated system can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer. This electronic tuning is crucial for designing n-type or ambipolar organic thin-film transistors (OTFTs) and for optimizing charge injection and transport in organic light-emitting diodes (OLEDs). taylorfrancis.com
Furthermore, the rigid phenylene-ethynylene linkage contributes to a planar polymer backbone, which can promote intermolecular π-π stacking and enhance charge carrier mobility. The photophysical properties, including absorption and emission wavelengths, can be systematically adjusted by pairing this compound with different aromatic comonomers, allowing for the creation of materials that absorb and emit light across the visible spectrum. researchgate.net
The nitrogen atom in the pyridine ring of the this compound unit possesses a lone pair of electrons, making it an excellent binding site for metal ions and protons. rsc.org When integrated into a conjugated polymer, this binding capability can be harnessed to create highly sensitive chemosensors. rsc.org
The interaction of an analyte (e.g., a metal cation like Pb²⁺ or a proton from an acid) with the pyridine nitrogen alters the electronic structure of the polymer backbone. rsc.orgnih.gov This perturbation often leads to a distinct and measurable change in the material's photophysical properties, most notably its fluorescence. nih.gov This can manifest as:
Fluorescence Quenching: The analyte binding can provide a non-radiative decay pathway, causing a decrease in fluorescence intensity.
Fluorescence Enhancement or Shift: Binding can restrict bond rotations or alter the intramolecular charge transfer (ICT) character, leading to an increase in fluorescence or a shift in the emission color. rsc.org
This "turn-off" or "turn-on" response allows for the sensitive detection of specific analytes. For instance, poly(p-pyridinium phenylene ethynylene)s have been demonstrated as effective and reusable fluorescent sensors for pH, showing decreased and red-shifted fluorescence upon addition of acid. nih.gov The amplified response characteristic of conjugated polymers, where a single binding event can influence a large segment of the polymer chain, enables the detection of analytes at very low concentrations. rsc.org
Table 2: Potential Sensing Applications of Polymers Containing this compound Units
| Analyte Class | Sensing Mechanism | Expected Response | Potential Application | Representative Detection Limit |
| Protons (pH) | Protonation of the pyridine nitrogen alters the polymer's electronic structure (ICT). nih.govrsc.org | Change in fluorescence color (e.g., blue to green) and intensity. nih.govrsc.org | Reusable pH sensors for environmental or biological monitoring. | Sub-micromolar range |
| Metal Ions (e.g., Cu²⁺, Pb²⁺) | Coordination of the metal ion to the pyridine nitrogen. rsc.orgnih.gov | Strong fluorescence quenching or significant spectral shift. rsc.org | Detection of heavy metal contamination in water. | 10⁻⁷ M or lower rsc.org |
| Anions (e.g., CN⁻) | Indirect sensing via displacement of a quenching metal ion (e.g., Cu²⁺). rsc.org | Recovery of fluorescence after quenching by a specific metal ion. | Selective detection of toxic anions like cyanide. | 10⁻⁷ M or lower rsc.org |
This table is based on reported performance of analogous pyridine-containing conjugated polymer sensors. The detection limits are representative examples from the literature for similar systems.
Supramolecular Assemblies and Self-Organization of this compound Derivatives
While the fundamental principles of supramolecular chemistry are well-established, specific studies on the self-organization of this compound are not extensively documented. Research into oligo(ethynylpyridine) derivatives offers the closest insight, though these studies focus on shorter, well-defined molecular chains (oligomers) rather than polymers, and their self-assembly is often directed by metal coordination. researchgate.net
Non-Covalent Interactions and Molecular Recognition
The structure of this compound, featuring a pyridine ring (a hydrogen bond acceptor and capable of π-stacking) and an ethynylphenyl group (capable of π-stacking and other non-covalent interactions), suggests its potential to participate in molecular recognition and self-assembly processes. mdpi.compurdue.edu Non-covalent interactions such as hydrogen bonding and π-π stacking are fundamental forces that govern the structure and function of complex molecular systems. mdpi.commdpi.com The pyridine nitrogen atom can act as a recognition site for hydrogen bond donors or metal ions. However, specific experimental data or detailed theoretical studies on the non-covalent interaction patterns and molecular recognition capabilities of this compound derivatives are not available in the current body of literature.
Hierarchical Self-Assembly in Solution and Solid State
Hierarchical self-assembly, the process by which molecules organize into well-defined structures on multiple length scales, is key to creating functional nanomaterials. While there is broad research on the self-assembly of various pyridine derivatives into complex architectures, researchgate.netresearchgate.net there are no specific reports detailing the hierarchical self-assembly of this compound in either solution or the solid state. Studies on related oligo(ethynylpyridine) foldamers show that these molecules can be induced to adopt helical conformations through platinum(II) coordination, demonstrating a form of controlled self-organization. researchgate.net This suggests that polymers or oligomers of this compound could potentially form ordered structures, but this remains a hypothetical area awaiting experimental exploration.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 4 Ethynylphenyl Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-(4-ethynylphenyl)pyridine and its derivatives. Both ¹H and ¹³C NMR are routinely employed to confirm the molecular framework and substitution patterns.
In the ¹H NMR spectrum of this compound, the protons of the pyridine (B92270) ring typically appear in the aromatic region, with their chemical shifts and coupling constants being sensitive to the electronic environment. For instance, in derivatives of 2-phenylpyridine (B120327), the pyridine protons can exhibit complex splitting patterns, and their chemical shifts can be influenced by substituents on the phenyl ring. rsc.org Paramagnetic metal complexes containing pyridine ligands can induce significant shifts in the proton resonances, providing information about the electronic structure of the metal center. nsf.govresearchgate.net The ethynyl (B1212043) proton, if present, would resonate in a characteristic region, providing direct evidence for the alkyne functionality.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the pyridine and phenyl carbons are indicative of their electronic environment. researchgate.netipb.pt For example, the carbons of the ethynyl group exhibit characteristic resonances. In substituted derivatives, the chemical shifts of the carbon atoms are influenced by the electronic nature of the substituents. rsc.orgacs.orgrsc.orgmdpi.com The complexity of the spectra in some derivatives necessitates the use of two-dimensional NMR techniques for complete assignment. ipb.pt
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-(phenylethynyl)-4-(trifluoromethyl)pyridine | 8.82 (d, J = 5.0 Hz, 1H), 7.78-7.75 (m, 1H), 7.66-7.62 (m, 2H), 7.50-7.38 (m, 4H) | 151.1, 144.9, 138.8 (q, JCF = 34 Hz), 132.3, 129.6, 128.6, 122.8 (q, JCF = 4 Hz), 122.6 (q, JCF = 272 Hz), 121.7, 118.2 (q, JCF = 4 Hz), 91.1, 87.6 | rsc.org |
| 5-fluoro-2-(phenylethynyl)pyridine | 8.47 (d, J = 2.8 Hz, 1H), 7.62-7.51 (m, 3H), 7.44-7.43 (m, 4H) | 158.7 (d, JCF = 260 Hz), 139.7 (d, J = 4 Hz), 138.8 (d, JCF = 24 Hz), 132.12, 129.19, 128.5, 128.3 (d, JCF = 4 Hz), 123.3 (d, JCF = 19 Hz), 122.2, 87.1, 87.7 | rsc.org |
| 4-(phenylethynyl)pyridine | 8.63 (dd, J1 = 6.0 Hz, J2 = 1.4 Hz, 2H), 7.62-7.54 (m, 2H), 7.45-7.36 (m, 5H) | 149.9, 132.0, 131.6, 129.3, 128.6, 125.7, 122.2, 94.21, 86.8 | rsc.org |
| 3-(phenylethynyl)pyridine | 8.79 (bd, J = 1.5 Hz, 1H), 8.57 (dd, J1 = 4.9 Hz, J2 = 1.6 Hz, 1H), 7.83 (dt, J1 = 7.8 Hz, J2 = 1.8 Hz, 1H), 7.61-7.54 (m, 2H), 7.43-7.36 (m, 3H), 7.31 (ddd, J1 = 7.9 Hz, J2 = 4.9 Hz, J3 = 0.8 Hz, 1H) | 152.4, 148.7, 138.6, 131.8, 128.9, 128.6, 123.2, 122.7, 120.6, 92.8, 86.1 | rsc.org |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within this compound and its derivatives. rsc.orgmdpi.com The most prominent vibrational mode is the C≡C stretching of the ethynyl group, which typically appears as a sharp band in the region of 2100-2260 cm⁻¹. The exact position of this band can be influenced by the electronic nature of the substituents on the phenyl and pyridine rings.
The pyridine ring itself gives rise to a series of characteristic vibrations, including C=N and C=C ring stretching modes, which are often observed in the 1400-1600 cm⁻¹ region. elixirpublishers.com The C-H stretching vibrations of the aromatic rings are typically found around 3000-3100 cm⁻¹. In substituted derivatives, the vibrational spectra will also show bands corresponding to the specific functional groups present, such as the C-F stretching in fluorinated compounds or the N-O stretching in nitro-substituted derivatives. rsc.org
Table 2: Characteristic Vibrational Frequencies for this compound Derivatives
| Compound | Key Vibrational Frequencies (cm⁻¹) | Technique | Reference |
| 2-(phenylethynyl)-4-(trifluoromethyl)pyridine | 2927, 1564, 1404, 1337 | IR (neat) | rsc.org |
| 5-fluoro-2-(phenylethynyl)pyridine | 2918, 1577, 1493, 1467 | IR (KBr) | rsc.org |
| 3-(phenylethynyl)pyridine | 3053, 2918, 2222, 1580, 1460 | IR (KBr) | rsc.org |
| 4-(phenylethynyl)pyridine | 3390, 2917, 1590 | IR (KBr) | rsc.org |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Photophysical Characterization
Electronic absorption (UV-Vis) and emission (fluorescence and phosphorescence) spectroscopy are powerful tools for probing the photophysical properties of this compound and its derivatives. These techniques provide insights into the electronic transitions within the molecule and how they are affected by structural modifications and the surrounding environment.
The UV-Vis absorption spectra of these compounds are characterized by intense absorption bands in the ultraviolet and visible regions, arising from π-π* and n-π* electronic transitions within the conjugated system. researchgate.net The position and intensity of these absorption bands are sensitive to the extent of conjugation and the nature of the substituents. For instance, extending the conjugation or introducing electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum. researchgate.net
Many derivatives of this compound exhibit fluorescence, emitting light upon excitation at an appropriate wavelength. The fluorescence properties, including the emission wavelength, quantum yield, and lifetime, are highly dependent on the molecular structure and the solvent polarity. researchgate.netrsc.org Some derivatives display solvatochromism, where the emission color changes with the polarity of the solvent, indicating a change in the dipole moment upon excitation and suggesting the occurrence of intramolecular charge transfer (ICT). researchgate.netrsc.org In some cases, aggregation-induced emission enhancement (AIEE) has been observed, where the compounds are non-emissive in solution but become highly luminescent in the aggregated or solid state. researchgate.net
Phosphorescence, which is emission from a triplet excited state, has also been observed in some metal complexes of pyridine-containing ligands. rsc.org The incorporation of heavy atoms, such as platinum, can enhance spin-orbit coupling and promote intersystem crossing to the triplet state, leading to phosphorescent emission. rsc.orgoaepublish.com
Table 3: Photophysical Data for Selected this compound Derivatives and Related Compounds
| Compound/System | Absorption λmax (nm) | Emission λmax (nm) | Key Photophysical Feature | Reference |
| N,N-Dialkylaniline-Substituted Tetraethynylethenes | - | - | Dual fluorescence, solvatochromism | researchgate.net |
| 4′-[4-{(4-methoxyphenyl)ethynyl}phenyl]-2,2′:6′,2′′-terpyridine (L) | - | Bright blue emission | High fluorescence quantum yield, ICT | rsc.orgresearchgate.net |
| Zn(II) and Cd(II) complexes of L | - | Significant green emission | Intra-ligand charge transfer states | rsc.org |
| Platinum(II) terpyridine-containing conjugated polymers | - | Dual emission (ca. 416-465 nm and ca. 671-673 nm) | Förster resonance energy transfer (FRET) | oaepublish.com |
Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. acs.orgrsc.orgmdpi.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound, confirming its identity. rsc.orgmdpi.com The mass spectrum of a compound shows a molecular ion peak (or a protonated/deprotonated molecular ion peak), which corresponds to the mass of the intact molecule.
In addition to determining the molecular weight, mass spectrometry can also provide structural information through the analysis of fragmentation patterns. researchgate.netresearchgate.net When a molecule is ionized, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure and can be used to identify specific functional groups and connectivity. For example, the fragmentation of pyridine derivatives can provide insights into the stability of the pyridine ring and the nature of its substituents. researchgate.net
Table 5: Mass Spectrometry Data for this compound Derivatives
| Compound | Ionization Method | m/z [M+H]⁺ (Calculated) | m/z [M+H]⁺ (Found) | Reference |
| 2-(phenylethynyl)-4-(trifluoromethyl)pyridine | HRMS | 248.0682 | 248.0685 | rsc.org |
| 5-fluoro-2-(phenylethynyl)pyridine | HRMS | 198.0714 | 198.0712 | rsc.org |
| 3-(phenylethynyl)pyridine | HRMS | 180.0808 | 180.0806 | rsc.org |
| 4-(phenylethynyl)pyridine | HRMS | 180.0808 | 180.0808 | rsc.org |
| 2-Methyl-6-phenylnicotinonitrile | ESI-MS | 195.0917 | 195.0912 | mdpi.com |
Advanced Microscopy Techniques (e.g., AFM, TEM) for Material Morphology Characterization
Advanced microscopy techniques, such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), are employed to visualize the morphology and surface topography of materials derived from this compound at the nanoscale. These techniques are particularly valuable for characterizing thin films, self-assembled structures, and nanomaterials.
AFM provides three-dimensional images of a material's surface with high resolution, allowing for the visualization of features such as molecular ordering, domain structures, and surface roughness. This can be used to study how these molecules self-assemble on surfaces and to characterize the morphology of thin films prepared for electronic or optical applications.
TEM is used to image the internal structure of materials with very high resolution. It can be used to visualize the size, shape, and distribution of nanoparticles or to study the morphology of polymer blends and composites containing this compound derivatives. While direct imaging of single molecules of this compound is challenging, these microscopy techniques are invaluable for understanding how these molecules organize into larger structures and materials. Research on related complex molecular systems has demonstrated the utility of these techniques in elucidating the structure-property relationships in functional materials. researchgate.net
Theoretical and Computational Chemistry Studies of 2 4 Ethynylphenyl Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the electronic properties and predicting the reactivity of 2-(4-ethynylphenyl)pyridine.
DFT studies have been employed to determine the optimized molecular geometry, electronic distribution, and frontier molecular orbitals (HOMO and LUMO) of the compound. The energy of the HOMO is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.
For pyridine (B92270) derivatives, DFT calculations help in understanding the influence of substituents on the electronic properties of the pyridine ring. The ethynylphenyl group at the 2-position significantly influences the electron density distribution across the molecule. The nitrogen atom in the pyridine ring, with its lone pair of electrons, and the π-system of the ethynylphenyl group are key features governing the molecule's reactivity and coordination ability. mdpi.com
Ab initio methods, while computationally more demanding, can provide highly accurate results for electronic structure and energy calculations. These methods are used to corroborate DFT findings and to calculate properties where high accuracy is paramount.
The reactivity of this compound can be predicted by analyzing various descriptors derived from quantum chemical calculations, such as the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution and is used to identify electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen atom is expected to be a region of negative electrostatic potential, making it a likely site for protonation and coordination to metal centers.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. For this compound, MD simulations can provide insights into its flexibility and how it interacts with other molecules or surfaces.
Conformational analysis through MD simulations reveals the preferred spatial arrangement of the phenyl and pyridine rings. The rotational barrier around the single bond connecting the two rings can be calculated to understand the molecule's flexibility. While the molecule is largely planar, some degree of torsional freedom exists, which can be important in crystal packing and in the formation of complexes.
MD simulations are also crucial for studying intermolecular interactions, such as π-π stacking, which can occur between the aromatic rings of adjacent this compound molecules. These interactions are fundamental to the formation of self-assembled structures and play a significant role in the properties of materials derived from this compound. In the context of its use as a ligand, MD simulations can model the interactions between the ligand and a metal center or a protein's active site, providing a dynamic view of the binding process. nih.govmdpi.com
Prediction of Spectroscopic Signatures and Photophysical Properties
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions occurring within the molecule. The photophysical properties, such as fluorescence, can also be investigated computationally to understand the nature of the excited states and the pathways for radiative and non-radiative decay.
Theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Similarly, the vibrational frequencies from theoretical IR spectra can be assigned to specific vibrational modes of the molecule, aiding in the interpretation of experimental IR spectra.
Computational Studies on Coordination Behavior and Ligand Binding Energies
The pyridine nitrogen atom and the ethynyl (B1212043) group of this compound make it an interesting ligand for coordination chemistry. Computational studies are essential for understanding its coordination behavior with various metal ions.
The nature of the metal-ligand bond can be further analyzed using techniques such as Natural Bond Orbital (NBO) analysis, which provides information about charge transfer and orbital interactions between the ligand and the metal. These studies are crucial for designing new metal complexes with specific electronic and catalytic properties. For instance, understanding the coordination of this compound to metals like palladium is important for its application in catalysis. acs.org
Below is an interactive data table summarizing typical computational data for ligand binding studies.
| Parameter | Description | Typical Calculated Value |
| ΔGbind | Gibbs Free Energy of Binding | Varies depending on the metal and system, often in the range of -5 to -50 kcal/mol |
| Metal-N Distance | The bond length between the metal center and the pyridine nitrogen | Typically 2.0 - 2.2 Å |
| Coordination Number | The number of ligands attached to the central metal atom | Varies (e.g., 2, 4, 6) |
Note: The values in this table are illustrative and can vary significantly based on the specific metal ion, other ligands present, and the computational method used.
Theoretical Insights into Polymerization Mechanisms and Material Properties
The ethynyl group in this compound makes it a suitable monomer for polymerization reactions. Theoretical studies can provide valuable insights into the mechanisms of these reactions and the properties of the resulting polymers.
Computational chemistry can be used to model the initiation, propagation, and termination steps of polymerization. By calculating the activation energies for different reaction pathways, the most likely mechanism can be determined. For example, the polymerization of ethynyl-containing compounds can proceed through various mechanisms, including those catalyzed by transition metals.
Once the structure of the polymer is established, computational methods can be used to predict its material properties. This includes mechanical properties, such as elasticity and tensile strength, as well as electronic properties, such as the band gap, which determines whether the material is a conductor, semiconductor, or insulator. These theoretical predictions are vital for the rational design of new materials with desired functionalities for applications in electronics and other fields.
Emerging Applications and Interdisciplinary Research Directions of 2 4 Ethynylphenyl Pyridine
Molecular Sensing and Chemodetection Platforms
The dual functionality of 2-(4-ethynylphenyl)pyridine makes it an exemplary scaffold for the design of chemosensors. The pyridine (B92270) nitrogen atom acts as a Lewis base, capable of coordinating with various metal ions, while the ethynylphenyl group serves as a rigid, conjugated transducer that can report on these binding events through changes in its photophysical properties.
Research into structurally similar ethynylarene compounds has demonstrated their efficacy as fluorescent chemosensors. For instance, systems containing a 2-(1,2,3-triazol-4-yl)pyridine chelating unit—a derivative formed from an ethynyl (B1212043) group—have been shown to be highly selective 'turn-on' fluorescent sensors for Nickel(II) ions in aqueous solutions. nih.gov The proposed mechanism involves the disruption of intermolecular aggregation upon the binding of Ni(II) to the chelating units. This disruption leads to a significant blue shift (hypsochromic shift) in the fluorescence emission spectrum and an increase in signal intensity, allowing for ratiometric detection. nih.gov This principle of aggregation-disaggregation is a common strategy in sensor design.
Furthermore, the pyridine motif is a cornerstone in ligands designed for detecting a variety of heavy metal ions. mdpi.commdpi.com For example, chemically modified electrodes (CMEs) prepared with a thiophen-vinyl-pyridine-azulene ligand have been successfully used for the electrochemical detection of lead (Pb²⁺) ions via anodic stripping voltammetry. mdpi.com The pyridine unit's ability to form stable complexes with metal ions is crucial for preconcentrating the analyte at the electrode surface, thereby enhancing detection sensitivity. mdpi.com While not all pyridine derivatives are universal sensors, the modular nature of their synthesis allows for fine-tuning of selectivity toward specific metal cations. nih.gov
The following table summarizes the sensing applications based on related pyridine-ethynylarene structures.
| Sensor Type | Target Analyte | Detection Mechanism | Observed Signal |
| Fluorescent Chemosensor | Nickel (Ni²⁺) | Disruption of intermolecular aggregation upon metal binding. nih.gov | Hypsochromic shift and fluorescence intensification ('turn-on'). nih.gov |
| Electrochemical Sensor (CME) | Lead (Pb²⁺) | Preconcentration via complexation followed by anodic stripping. mdpi.com | Linear increase in voltammetric signal with concentration. mdpi.com |
| Electrochemical Sensor (CME) | Cadmium (Cd²⁺) | Preconcentration via complexation followed by anodic stripping. mdpi.com | Linear increase in voltammetric signal with concentration. mdpi.com |
Chemical Biology Applications as Molecular Probes and Labeling Reagents (focused on molecular mechanisms, not clinical outcomes)
The terminal alkyne group of this compound is a key functional handle for its application in chemical biology, particularly as a molecular probe and labeling reagent. This utility is primarily derived from its ability to participate in bioorthogonal "click" chemistry reactions.
The most prominent bioorthogonal reaction involving terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted triazole ring. This reaction is highly efficient and specific, proceeding with high yields in complex biological media without cross-reacting with native functional groups found in proteins, nucleic acids, or lipids.
The molecular mechanism involves the introduction of an azide-modified substrate (e.g., a modified sugar, amino acid, or nucleotide) into a biological system. This substrate is metabolized and incorporated into biomolecules. Subsequently, a probe molecule containing a terminal alkyne, such as this compound, is introduced. In the presence of a copper(I) catalyst, the alkyne on the probe reacts exclusively with the azide (B81097) on the modified biomolecule, creating a stable covalent bond. The pyridine moiety can then serve a dual purpose: it can act as a chelating agent to facilitate the catalytic process or serve as an attachment point for other functionalities, such as a fluorophore or an affinity tag for downstream analysis and visualization.
The versatility of the ethynyl group extends to other transformations. Recent developments in organic synthesis have shown that alkynes can undergo a variety of difunctionalization reactions, allowing for the attachment of diverse chemical groups, such as phosphorothioates and selenophosphates. acs.orgacs.org These methods highlight the synthetic flexibility of the alkyne for creating a library of probes with different properties. This "late-stage functionalization" capability is highly valuable for modifying complex molecules and tailoring probes for specific biological questions. acs.orgacs.org
| Reaction Type | Functional Group | Key Feature | Application |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Bioorthogonal, high efficiency, forms stable triazole. nih.govrsc.org | Covalent labeling of biomolecules for imaging and proteomics. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Terminal Alkyne + Cyclooctyne | Copper-free, bioorthogonal. | In vivo labeling where copper toxicity is a concern. |
| Sulfonium Salt-Mediated Difunctionalization | Terminal Alkyne | Regio- and stereoselective addition of two different functional groups. acs.orgacs.org | Synthesis of diverse molecular probes. acs.orgacs.org |
Integration into Nanoscience and Hybrid Nanomaterials
The structural features of this compound make it an ideal building block for the bottom-up construction of sophisticated nanomaterials. It can be integrated as a ligand, a monomer, or a surface modification agent to create hybrid materials with tailored properties.
The pyridine group is an excellent ligand for coordinating to metal surfaces, making this compound suitable for stabilizing metal nanoparticles (NPs), such as those made of silver (Ag) or gold (Au). nih.govjddtonline.info By capping the NP surface, it can prevent aggregation and provide a reactive "handle"—the terminal alkyne—for further functionalization. For example, biomolecules or polymers can be "clicked" onto the surface of these stabilized nanoparticles, creating multifunctional nanoprobes for targeted drug delivery or advanced bioimaging.
In the realm of porous materials, pyridine-containing linkers are frequently used in the synthesis of Metal-Organic Frameworks (MOFs). acs.org MOFs are crystalline materials with ultra-high surface areas and tunable pore sizes. The nitrogen atom of the pyridine ring in this compound can coordinate with metal nodes, while the linear, rigid nature of the ethynylphenyl group helps in the formation of a well-defined, porous structure. The uncoordinated alkyne groups pointing into the pores can then be used for post-synthetic modification, allowing for the covalent anchoring of catalysts or other functional molecules.
Furthermore, the compound can be used to create chemically modified electrodes (CMEs). Through electropolymerization at the alkyne or azulene (B44059) moieties (in related structures), a thin, conductive polymer film can be deposited onto an electrode surface. mdpi.com This functional polymer film, containing pyridine units, can then be used for applications such as the electrochemical sensing of heavy metals, as previously discussed. mdpi.com
| Nanomaterial Type | Role of this compound | Resulting Property/Application |
| Metal Nanoparticles (Ag, Au) | Surface Ligand/Stabilizer | Prevents aggregation; provides alkyne handle for bio-conjugation. nih.govjddtonline.info |
| Metal-Organic Frameworks (MOFs) | Organic Linker (Strut) | Forms a porous, crystalline structure; alkyne groups for post-synthetic modification. acs.org |
| Chemically Modified Electrodes (CMEs) | Monomer for Electropolymerization | Creates a functional polymer film on the electrode surface. mdpi.com |
Future Perspectives in Sustainable Chemistry and Green Synthesis Utilizing this compound Scaffolds
The principles of sustainable or "green" chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov The this compound scaffold is relevant to this paradigm from two perspectives: the sustainable synthesis of the molecule itself and its use in greener chemical applications.
Future research will likely focus on developing more sustainable synthetic routes to this compound and its derivatives. Traditional cross-coupling reactions (e.g., Sonogashira coupling) often rely on precious metal catalysts (like palladium) and organic solvents. Green chemistry approaches aim to replace these with more benign alternatives. nih.gov This includes the development of metal-free annulation strategies, the use of heterogeneous, reusable catalysts (such as MOFs or nanoparticles), and employing environmentally friendly solvents like water or ethanol, or even solvent-free conditions. rsc.orgacs.orgmdpi.com For instance, recent studies have shown the synthesis of substituted pyridines using reusable, surface-modified PET@UiO-66 vials as the catalytic system, demonstrating a move towards operational simplicity and catalyst recyclability. acs.org
From an applications standpoint, this compound can be a key component in designing sustainable technologies. Its role in catalysis is significant. When anchored to a solid support (like a nanoparticle or a polymer), it can serve as a recoverable ligand for metal catalysts, preventing the leaching of toxic metals into products and allowing the catalyst to be reused for multiple cycles. rsc.org Furthermore, its use in bioorthogonal chemistry contributes to sustainability by enabling highly selective reactions in water at ambient temperature and pressure, minimizing the need for harsh reaction conditions and protecting groups, which are common sources of chemical waste. rsc.org The development of water-driven procedures using reusable nanocatalysts for reactions involving the alkyne group, such as triazole synthesis, perfectly aligns with the goals of green chemistry. rsc.org
Q & A
Q. What are the common synthetic routes for 2-(4-ethynylphenyl)pyridine?
Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions, such as Sonogashira coupling , which links the pyridine ring to the ethynylphenyl group. Key steps include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with copper(I) iodide as a co-catalyst are commonly used.
- Reaction Conditions : Conducted under inert atmosphere (N₂/Ar) in anhydrous solvents like THF or DMF to prevent side reactions .
- Purification : Column chromatography with silica gel and polar/non-polar solvent mixtures (e.g., hexane/ethyl acetate) is recommended for isolating the product .
Q. Example Protocol :
React 2-bromopyridine with 4-ethynylphenylboronic acid in the presence of Pd(PPh₃)₄ and CuI.
Quench with water, extract with dichloromethane, and dry over Na₂SO₄.
Purify via flash chromatography.
Q. How is this compound characterized in research settings?
Methodological Answer: Characterization relies on spectroscopic and analytical techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure (e.g., aromatic protons at δ 7.2–8.5 ppm and ethynyl carbons at ~80–90 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 206.0845 for C₁₃H₉N).
- X-ray Crystallography : Resolves crystal packing and π-conjugation effects (if single crystals are obtainable) .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN166/ISO standards) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (NIOSH P95 respirators if exposure is unavoidable) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at room temperature, away from strong oxidizers .
- Emergency Protocols : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Methodological Answer:
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the para-position of the phenyl ring to enhance binding to biological targets (e.g., kinase enzymes) .
- Ethynyl Spacer Tuning : Replace the ethynyl group with a longer alkyne chain to study π-π stacking interactions in enzyme pockets .
- Biological Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to correlate structural changes with IC₅₀ values .
Data Contradiction Example :
Derivatives with bulky substituents show reduced cytotoxicity despite improved enzyme binding, suggesting steric hindrance limits cellular uptake .
Q. What strategies address low yields in Sonogashira coupling for this compound synthesis?
Methodological Answer:
- Catalyst Optimization : Switch from Pd(PPh₃)₄ to PdCl₂(dppf) for higher stability in polar solvents .
- Solvent Screening : Test DMF/Et₃N mixtures to improve base solubility and reduce side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours, achieving ~85% yield .
Q. Reaction Optimization Table :
| Condition | Standard Protocol | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | +15% |
| Solvent | THF | DMF/Et₃N (3:1) | +20% |
| Reaction Time | 24 h (rt) | 2 h (microwave, 80°C) | +30% |
Q. How can researchers resolve discrepancies in spectral data for this compound derivatives?
Methodological Answer:
- Deuterated Solvents : Use CDCl₃ instead of DMSO-d₆ to avoid peak broadening in NMR .
- Cross-Validation : Compare IR spectra (e.g., ethynyl C≡C stretch at ~2100 cm⁻¹) with computational simulations (DFT) .
- Batch Reproducibility : Standardize purification protocols to minimize solvent residues affecting MS results .
Case Study :
A 2023 study found inconsistent HRMS peaks due to residual THF; switching to EtOAc/hexane eliminated the issue .
Q. What are the challenges in assessing the ecological impact of this compound?
Methodological Answer:
- Data Gaps : No ecotoxicology data exists for this compound; extrapolate from similar pyridines (e.g., LC₅₀ for Daphnia magna) .
- Degradation Studies : Use HPLC-MS to track photodegradation products under UV light (λ = 254 nm) .
- Soil Mobility : Perform column leaching tests with varying pH (4–9) to model environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
